Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 193.2 g/mol. It is classified under the pyridine derivatives, specifically featuring a cyclopentane ring fused to a pyridine structure. This compound is known for its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2090029-00-6 and is recognized by the Molecular Design Limited (MDL) number MFCD32068404. It has a purity of 95% as reported by various chemical suppliers . The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity, indicating it belongs to the class of compounds known as carboxylates.
The synthesis of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate typically involves multi-step reactions that may include cyclization processes and functional group modifications. Common synthetic routes may involve:
Technical details regarding specific reagents and conditions can vary widely based on the desired yield and purity of the final product.
The molecular structure of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate features:
The structural representation can be denoted using SMILES notation as O=C(C1=C(O)N=CC2=C1CCC2)OC
, indicating the connectivity of atoms within the molecule .
Key data points include:
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in drug development and organic synthesis.
Data on specific interactions remains limited, necessitating further research into its pharmacodynamics.
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is typically presented as a solid at room temperature. Specific physical properties include:
Chemical properties include:
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has potential applications in several scientific fields:
Methyl 3-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate belongs to a class of fused bicyclic heterocycles characterized by a pyridine ring annulated with a cyclopentane moiety. This structure incorporates three critical functional groups: a methyl ester at position 4, a phenolic hydroxyl group at position 3, and a partially saturated cyclopentane ring. The molecular scaffold shares close homology with 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, where the nitrogen atom is positioned at the ortho site relative to the bridgehead carbon (e.g., CAS 173477-73-1, C₁₀H₁₁NO₂, MW 177.20) [1]. However, the [c]-fusion in the target compound imposes distinct regiochemical constraints during synthesis, particularly in achieving selective 3-hydroxylation without disturbing the ester moiety or the dihydroaromatic system. Comparative molecular weights further illustrate these nuances: while the unsubstituted ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 113124-13-3) has a molecular weight of 191.23 [7], the presence of the 3-hydroxy group in the target compound increases polarity and introduces potential for tautomerization or oxidative degradation during synthesis.
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|---|
Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate | 173477-73-1 | C₁₀H₁₁NO₂ | 177.20 | Methyl ester (C4) |
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | 113124-13-3 | C₁₁H₁₃NO₂ | 191.23 | Ethyl ester (C3) |
3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid | 1934396-38-9 | C₉H₉NO₃ | 179.18 | Carboxylic acid (C6), Hydroxy (C3) |
Target compound (theoretical) | Not assigned | C₁₀H₁₁NO₃ | 193.20 | Methyl ester (C4), Hydroxy (C3) |
The synthetic challenges are threefold: (1) Regioselective introduction of the C3-hydroxy group adjacent to the pyridine nitrogen, which may require protective strategies to prevent unwanted ring oxidation; (2) Stability of the methyl ester under basic or reducing conditions during cyclization; and (3) Stereoelectronic control in cyclopentane ring formation to avoid regioisomeric byproducts [3] [6].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: